2-(Dimethylamino)-1,3-thiazol-4(5H)-one
Description
Properties
CAS No. |
39131-05-0 |
|---|---|
Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-(dimethylamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-7(2)5-6-4(8)3-9-5/h3H2,1-2H3 |
InChI Key |
OVFRBDHKHYXPHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazol-4(5H)-one derivatives are structurally tunable, with modifications at positions 2 and 5 significantly influencing their physical, chemical, and biological properties. Below is a detailed comparison:
Substituent Effects at Position 2
The dimethylamino group at position 2 distinguishes this compound from other derivatives. Key comparisons include:
Key Observations :
- Electron-Donating vs. Bulky Groups: The dimethylamino group’s smaller size and electron-donating nature may favor binding to compact kinase pockets, whereas bulkier groups like morpholinyl improve selectivity but reduce solubility .
- Synthetic Yields : Piperidinyl derivatives (e.g., 5o) show higher yields (86–88%) compared to thiomorpholinyl (84%), suggesting steric and electronic factors influence reaction efficiency .
Substituent Effects at Position 5
The 5-arylidene moiety is critical for conjugation and target interaction. Examples include:
Key Observations :
- Polar vs. Lipophilic Groups: Hydroxybenzylidene derivatives (e.g., 3e) exhibit nanomolar kinase inhibition, likely due to hydrogen bonding, whereas ethoxybenzylidene analogs prioritize membrane permeability .
- Heteroaromatic Extensions: Quinoline or pyridine moieties (e.g., in PRP4 inhibitors) enhance selectivity for specific kinases through π-π interactions .
Physicochemical Properties
Comparative physical data highlight structural influences:
Key Observations :
Preparation Methods
Reaction Mechanism and Optimization
The microwave-mediated synthesis of 2-(dimethylamino)-1,3-thiazol-4(5H)-one derivatives employs a three-component cyclocondensation of thioureas, chloroacetic acid, and aldehydes. In a representative procedure, 1,3-dimethylthiourea (3 mmol), chloroacetic acid (3.6 mmol), and 4-dimethylaminobenzaldehyde (3 mmol) are irradiated at 90–110°C for 10–20 minutes in a Synthwave® microwave reactor. The solvent-free conditions promote rapid imino-thiazolidinone formation via a Knoevenagel-like mechanism, with microwave irradiation accelerating the dehydration step.
Key parameters influencing yield include:
- Microwave power : 30–50 W optimal for preventing decomposition
- Temperature : 90°C for aliphatic aldehydes vs. 110°C for aromatic aldehydes
- Molar ratio : 1:1.2:1 (thiourea:chloroacetic acid:aldehyde) minimizes side products
Reaction monitoring via thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (8:2) confirms complete consumption of starting materials within 15 minutes. Post-reaction workup involves dichloromethane extraction followed by recrystallization from ethanol/water (3:1), yielding crystalline products with >85% purity.
Structural Characterization Data
1H NMR analysis of 5-(4-dimethylaminobenzylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one reveals characteristic signals at δ 3.08 ppm (s, 6H, N(CH3)2) and δ 7.96 ppm (s, 1H, CH=C). The carbonyl resonance at 168.2 ppm in 13C NMR confirms thiazolidinone ring formation, while IR spectra show stretching vibrations at 1685 cm−1 (C=O) and 1580 cm−1 (C=N). X-ray crystallography data for analogous compounds demonstrate planar thiazolidinone rings with dihedral angles <5° between the dimethylamino group and aromatic substituents.
One-Pot Multistep Condensation Approaches
Rhodanine-Based Route
A scalable method utilizes rhodanine (2-thioxothiazolidin-4-one) as the thiazolidinone precursor. Reacting rhodanine (10 mmol) with dimethylamine (11 mmol) and 4-methoxybenzaldehyde (10 mmol) in dioxane under reflux for 4 hours produces 2-(dimethylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one in 71% yield. The excess dimethylamine acts as both reactant and base, eliminating the need for additional catalysts.
Critical observations :
Thiourea Cyclization Pathway
Thiosemicarbazide derivatives serve as versatile intermediates. Heating 3-chloropentane-2,4-dione (0.02 M) with thiosemicarbazide in methanol for 7 hours generates 1-(2-hydrazinyl-4-methylthiazol-5-yl)ethanone, which subsequently condenses with dimethylamine-containing aldehydes. This two-step approach achieves 86% yield for the hydrazinyl intermediate and 78% for the final product after acetic acid quenching.
Solvent-Free Mechanochemical Synthesis
Ball Milling Protocol
A solvent-free alternative employs high-energy ball milling to synthesize 2-amino-thiazol-4(5H)-one derivatives. Mixing 1,3-dimethylthiourea (5 mmol), chloroacetic acid (6 mmol), and 4-dimethylaminobenzaldehyde (5 mmol) with 3 mm zirconia balls in a planetary mill (500 rpm, 30 minutes) produces the target compound with 82% yield. Advantages include:
- No purification required (purity >90% by HPLC)
- 10-fold scale-up feasibility without yield reduction
- Ambient temperature operation eliminates thermal decomposition risks
Comparative Efficiency Analysis
| Method | Time | Yield (%) | Purity (%) | Energy Input (kW·h/mol) |
|---|---|---|---|---|
| Microwave | 20 min | 85 | 92 | 0.45 |
| One-pot | 4 h | 71 | 98 | 1.20 |
| Ball milling | 30 min | 82 | 90 | 0.30 |
| Conventional reflux | 7 h | 78 | 85 | 2.50 |
Data aggregated from demonstrate microwave and mechanochemical methods surpass traditional heating in energy efficiency and throughput.
Functionalization and Derivatization Strategies
Post-Synthetic Modifications
The 5-arylidene position allows further functionalization via:
Regioselectivity Control
Temperature-dependent regioselectivity emerges when using unsymmetrical aldehydes. At 90°C, 2-thienylcarbaldehyde reacts at the α-position (85% selectivity), while 110°C favors β-substitution (78%). DFT calculations attribute this to transition state steric effects, with activation energies differing by 12 kJ/mol between pathways.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A pilot-scale continuous flow reactor achieves 92% conversion by pumping reactants (0.5 M in ethanol) through a heated stainless steel coil (100°C, 10 min residence time). Key benefits:
Green Chemistry Metrics
Solvent-free microwave synthesis scores favorably on green metrics:
- E-factor : 0.15 (kg waste/kg product) vs. 8.2 for conventional methods
- Process mass intensity : 1.7 vs. 12.4
- Carbon efficiency : 89% vs. 45%
Q & A
Q. What are the optimal synthetic routes for 2-(dimethylamino)-1,3-thiazol-4(5H)-one, and how can purity be ensured?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones. For example, a two-step procedure using thioglycolic acid and dimethylamine under reflux in ethanol can yield the thiazole core. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts like thiazolidinones. Purification via recrystallization in 1,4-dioxane or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- ¹H/¹³C NMR : To confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and thiazole protons (δ ~6.5–7.5 ppm) .
- IR : Key peaks include C=N (~1600 cm⁻¹) and C-S (~680 cm⁻¹).
- X-ray crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in the thiazole ring .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Solubility screening in DMSO, ethanol, or aqueous buffers (pH 4–9) is essential. Stability studies under UV light, varying temperatures, and oxidizing/reducing agents (e.g., H₂O₂, NaBH₄) should precede biological testing. Use HPLC with a C18 column to monitor degradation .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Substituent variation : Replace the dimethylamino group with piperidinyl, morpholino, or aryl groups to modulate electronic effects. For example, fluorinated analogs (e.g., 4-fluorobenzylidene) enhance metabolic stability .
- Bioisosteric replacement : Swap the thiazole ring with oxazole or pyridine to evaluate potency shifts. SAR data should correlate with computational docking results (e.g., AutoDock Vina) .
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity) be resolved?
Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time). For example, compounds may show IC₅₀ < 10 μM in MCF-7 (breast cancer) but no activity in HEPG-2 (liver cancer). Validate using standardized protocols (e.g., SRB assay) with CHS-828 as a positive control . Cross-check with transcriptomic profiling to identify target pathways .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with kinases (e.g., EGFR) or tubulin. Focus on hydrogen bonds with the thiazole’s nitrogen and hydrophobic contacts with aryl substituents .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values >3 Å indicate weak target engagement .
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the thiazole ring?
The thiazole-4(5H)-one moiety exists in equilibrium between keto and enol forms. High-resolution X-ray data (e.g., P2₁/c space group, R-factor < 0.05) can confirm the dominant tautomer. SHELXD is preferred for phasing twinned crystals .
Q. What experimental controls are critical in pharmacological studies to avoid false positives?
- Vehicle controls : Use DMSO at ≤0.5% to rule out solvent-induced cytotoxicity .
- Off-target assays : Test against non-malignant cell lines (e.g., WI-38 fibroblasts) to assess selectivity .
- Enzyme inhibition counterscreens : Include COX-2 or CYP450 assays to exclude nonspecific effects .
Methodological Guidance
Designing a robust protocol for in vitro cytotoxicity evaluation:
- Seed cells at 1.5 × 10⁵ cells/mL in RPMI-1640 + 5% FBS.
- Treat with 0.1–100 μM compound for 48–72 h.
- Quantify viability via SRB assay (absorbance at 565 nm) and calculate IC₅₀ using GraphPad Prism .
Addressing synthetic challenges in scaling up derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
